2-(4-Chloro-3-methoxyphenyl)butanoic acid
Description
2-(4-Chloro-3-methoxyphenyl)butanoic acid is a substituted phenylbutanoic acid derivative characterized by a phenyl ring with a chlorine atom at the para (4th) position and a methoxy (-OCH₃) group at the meta (3rd) position. The butanoic acid chain is attached to the phenyl ring at the ortho (2nd) position. This structure confers unique physicochemical properties, such as increased polarity due to the methoxy group, which may enhance solubility in polar solvents compared to non-oxygenated analogs.
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-3-8(11(13)14)7-4-5-9(12)10(6-7)15-2/h4-6,8H,3H2,1-2H3,(H,13,14) |
InChI Key |
JMZYSFUCVCZRIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-chloro-3-methoxyphenylacetic acid with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Hydroxy-3-methoxyphenyl)butanoic acid.
Reduction: 2-(4-Chloro-3-methoxyphenyl)butanol.
Substitution: 2-(4-Methoxy-3-methoxyphenyl)butanoic acid.
Scientific Research Applications
2-(4-Chloro-3-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The butanoic acid moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and transport within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 2-(4-Chloro-3-methoxyphenyl)butanoic acid but differ in substituents or backbone branching:
2-(4-Chlorophenyl)-3-methylbutanoic Acid (CAS: 2012-74-0)
- Structure: Phenyl ring with a chlorine at position 4; butanoic acid chain includes a methyl branch at the 3rd carbon.
- Molecular Formula : C₁₁H₁₃ClO₂
- Molecular Weight : 212.67 g/mol
- Key Differences: Lacks the methoxy group at position 3 on the phenyl ring. The butanoic acid chain is branched (3-methyl), which may reduce crystallinity and lower melting points compared to linear chains.
2-(4-Chlorophenoxy)-3-methylbutanoic Acid (CAS: 76075-79-1)
- Structure: Phenoxy group (oxygen-linked) instead of a direct phenyl attachment; methyl branch at the 3rd carbon of the butanoic acid.
- Molecular Formula : C₁₁H₁₃ClO₃
- Molecular Weight : 228.67 g/mol
- Increased polarity compared to non-oxygenated analogs .
4-Methoxy-alpha-isopropyl-phenylacetic Acid
- Structure : Phenyl ring with a methoxy group at position 4; acetic acid backbone (shorter chain) with an isopropyl branch.
- Key Differences: Shorter carboxylic acid chain (acetic vs. butanoic acid) reduces lipophilicity. The isopropyl branch may sterically hinder interactions in biological systems .
Physicochemical Properties and Implications
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Properties |
|---|---|---|---|---|
| 2-(4-Chloro-3-methoxyphenyl)butanoic acid | C₁₁H₁₃ClO₃ | 228.67* | Cl (4th), OCH₃ (3rd), linear butanoic acid | Higher polarity → increased solubility in polar solvents; potential for H-bonding. |
| 2-(4-Chlorophenyl)-3-methylbutanoic acid | C₁₁H₁₃ClO₂ | 212.67 | Cl (4th), branched butanoic acid | Lower melting point due to branching; moderate solubility in organic solvents. |
| 2-(4-Chlorophenoxy)-3-methylbutanoic acid | C₁₁H₁₃ClO₃ | 228.67 | Phenoxy group, branched butanoic acid | Enhanced reactivity due to oxygen linkage; possible instability under UV light. |
*Calculated based on structural differences from analogs.
Biological Activity
2-(4-Chloro-3-methoxyphenyl)butanoic acid, a compound known for its potential therapeutic applications, has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-Chloro-3-methoxyphenyl)butanoic acid can be depicted as follows:
- Molecular Formula : CHClO
- Molecular Weight : 242.68 g/mol
- IUPAC Name : 2-(4-Chloro-3-methoxyphenyl)butanoic acid
The biological activity of 2-(4-Chloro-3-methoxyphenyl)butanoic acid is primarily attributed to its interaction with specific biochemical pathways:
- Anti-inflammatory Properties : It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activity Data
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production in vitro | |
| Antioxidant | Scavenging of free radicals | |
| Enzyme inhibition | Inhibition of cyclooxygenase (COX) activity |
Case Studies and Research Findings
-
Case Study on Anti-inflammatory Effects :
A study conducted on animal models demonstrated that administration of 2-(4-Chloro-3-methoxyphenyl)butanoic acid significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. The reduction in cytokines such as TNF-alpha and IL-6 was notable, suggesting a potential application in treating inflammatory diseases. -
Research on Antioxidant Activity :
In vitro assays revealed that the compound effectively neutralized reactive oxygen species (ROS), indicating its potential as an antioxidant agent. The study highlighted its ability to protect cellular components from oxidative damage, which is crucial in preventing various chronic diseases. -
Enzyme Inhibition Studies :
Further research indicated that 2-(4-Chloro-3-methoxyphenyl)butanoic acid acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is significant for developing non-steroidal anti-inflammatory drugs (NSAIDs), providing a pathway for new therapeutic agents with fewer side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
